molecular formula C25H28N4O2 B2820325 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 922633-63-4

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2820325
CAS No.: 922633-63-4
M. Wt: 416.525
InChI Key: QLIQVJLUZIJWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide ( 922633-63-4) is a chemical compound with the molecular formula C25H28N4O2 and a molecular weight of 416.52 g/mol . This compound is classified among novel 2-piperidin-1-yl-acetamide compounds and has been identified for use as a tankyrase inhibitor . Tankyrases are enzymes involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers . As such, this acetamide derivative holds significant research value in the field of oncology for investigating degenerative and inflammatory diseases, and its mechanism of action centers on the inhibition of tankyrase activity . It is offered for research purposes to support the development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-2-31-22-11-9-19(10-12-22)17-25(30)26-21-8-6-7-20(18-21)23-13-14-24(28-27-23)29-15-4-3-5-16-29/h6-14,18H,2-5,15-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIQVJLUZIJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Acetamide Backbone: The initial step involves the acylation of 4-ethoxyaniline with acetic anhydride to form 2-(4-ethoxyphenyl)acetamide.

    Pyridazine Ring Formation: The next step involves the formation of the pyridazine ring. This can be achieved by reacting 3-bromo-6-(piperidin-1-yl)pyridazine with a suitable aryl boronic acid under Suzuki coupling conditions.

    Final Coupling: The final step involves coupling the pyridazine derivative with 2-(4-ethoxyphenyl)acetamide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, it may be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The piperidine and pyridazine rings are often involved in interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in its pyridazine core and acetamide linkage. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Biological Activity References
Target Compound (891117-12-7) Pyridazine - 6-(Piperidin-1-yl)
- 4-ethoxyphenylacetamide
Not explicitly stated
CB-839 Thiadiazole-pyridazine - 3-(Trifluoromethoxy)phenyl
- Thiadiazole ring
Glutaminase (GLS) inhibitor; suppresses hepatic stellate cell growth
894067-38-0 (Analog) Triazolo-pyridazine - 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Phenylacetamide
Structural analog; activity unspecified
N-(3-(Piperidin-4-yl)phenyl)acetamide () Tetrahydropyrimidine - Piperidin-4-yl
- 3,4-Difluorophenyl
Synthetic intermediate; no reported activity
Key Observations:

Pyridazine vs. Thiadiazole-Pyridazine Hybrid (CB-839) :

  • The target compound’s pyridazine core is simpler than CB-839’s thiadiazole-pyridazine system, which may influence binding specificity. Piperidine at position 6 (target) contrasts with CB-839’s trifluoromethoxy-phenyl group, suggesting divergent electronic and steric profiles .
  • Biological Implications : CB-839’s thiadiazole and electron-withdrawing CF3O group enhance potency as a GLS inhibitor, while the target’s ethoxyphenyl and piperidine groups may favor different targets, such as kinases or GPCRs.

Ethoxyphenyl vs. Trifluoromethoxy Groups :

  • The 4-ethoxyphenyl group (target) increases lipophilicity (logP ~3.5 estimated) compared to CB-839’s polar trifluoromethoxy substituent (logP ~2.8). This difference could impact blood-brain barrier penetration or metabolic stability .

Piperidine vs. This may enhance receptor interactions in the target compound compared to morpholine-based analogs .

Notes:
  • The target compound’s ethoxy group may confer resistance to oxidative metabolism compared to CB-839’s labile thiadiazole ring .
  • Piperidine’s basicity could improve solubility in acidic environments (e.g., stomach), enhancing oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.